L-Arginine-L-pyroglutamate

CAS No.: 56265-06-6

Cat. No.: VC1964609

Molecular Formula: C11H21N5O5

Molecular Weight: 303.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56265-06-6 |

|---|---|

| Molecular Formula | C11H21N5O5 |

| Molecular Weight | 303.32 g/mol |

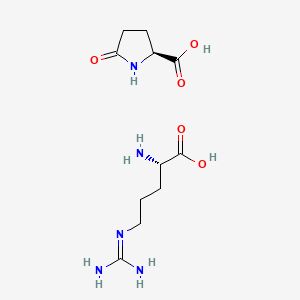

| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t4-;3-/m00/s1 |

| Standard InChI Key | UYCAGRPOUWSBIQ-WOYAITHZSA-N |

| Isomeric SMILES | C1CC(=O)N[C@@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

| SMILES | C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

| Canonical SMILES | C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Introduction

Chemical Structure and Properties

L-Arginine-L-Pyroglutamate (also known as Arginine Pyroglutamate) is a molecular complex formed by L-arginine and L-pyroglutamic acid (pyroglutamate) bonded together. This synergistic combination enhances the beneficial properties of both components .

Molecular Characteristics

| Property | Specification |

|---|---|

| Chemical Formula | C11H21N5O5 |

| Molecular Weight | 303.06 g/mol |

| CAS Number | 56265-06-6 |

| EINECS | 260-081-5 |

| Appearance | White crystalline powder |

| Purity | ≥98% |

| Solubility | Soluble in cold water |

The compound exists in multiple polymorphic forms, identified as α-form, β-form, and γ-form, which have been observed in various solvent systems during solubility studies . These polymorphs represent different crystalline arrangements of the same chemical composition, potentially affecting physical properties and bioavailability.

Solubility Behavior

Research has demonstrated that the solubility of L-Arginine-L-Pyroglutamate is positively correlated with temperature across multiple solvents, including water, methanol, ethanol, isopropanol, acetone, acetonitrile, dichloromethane, ethyl acetate, and n-hexane . This solubility profile is influenced by several factors:

-

Polarity of the solvent

-

Hydrogen bonding capacity

-

Hildebrand solubility parameters

-

Molecular structure interactions

Biochemical Mechanisms of Action

The compound operates through multiple biochemical pathways, leveraging the properties of both constituent molecules to create enhanced physiological effects.

Nitric Oxide Production

L-Arginine serves as the primary precursor to nitric oxide (NO), a critical signaling molecule in the body . As a component of L-Arginine-L-Pyroglutamate, it contributes to:

-

Vasodilation of blood vessels

-

Improved blood flow

-

Enhanced cardiovascular function

-

Regulation of vascular tone

Research indicates that L-Arginine supplementation can significantly modulate growth hormone (GH) release by suppressing somatostatin, its endogenous inhibitory regulator . The compound also induces the release of growth hormone-releasing hormone (GHRH), creating a dual mechanism for enhancing GH secretion .

Neurotransmitter Modulation

L-Pyroglutamate, the other component of this complex, is associated with:

-

Enhanced neurotransmitter activity, particularly affecting acetylcholine and GABA systems

-

Improved cognitive function

-

Memory enhancement

By combining these mechanisms, L-Arginine-L-Pyroglutamate creates a unique biochemical profile with effects on both vascular function and neural processes.

Physiological Effects and Applications

Cardiovascular Health

The L-arginine component of L-Arginine-L-Pyroglutamate contributes to several cardiovascular benefits:

-

Improved endothelial function through nitric oxide regulation

-

Potential reduction in blood pressure, particularly observed in elderly women with type 2 diabetes

-

Enhanced blood flow in conditions like peripheral arterial disease

A 14-day study of oral L-arginine supplementation in patients with chronic heart failure demonstrated:

-

Clinical improvement reflected by better physical endurance

-

Increased cardiac output fraction

-

Increased serum NO and cGMP concentrations

Production Process and Quality Control

The manufacturing of L-Arginine-L-Pyroglutamate involves a multistage process designed to ensure high purity and stability:

Production Steps

-

Synthesis: L-Arginine and L-Pyroglutamate are synthesized through controlled chemical reactions

-

Purification: The synthesized compound undergoes rigorous purification to remove contaminants

-

Drying: Advanced techniques such as spray drying or freeze-drying are employed to obtain a fine powder

-

Testing: Comprehensive testing confirms purity, potency, and compliance with industry standards

-

Packaging: Airtight containers are used to preserve stability and extend shelf life

Quality Specifications

Typical specifications for bulk L-Arginine-L-Pyroglutamate include:

| Parameter | Specification |

|---|---|

| Type | Supplement Ingredient |

| Appearance | White crystalline powder |

| Purity | ≥98% |

Comparative Analysis with Related Compounds

L-Arginine-L-Pyroglutamate presents unique advantages compared to its individual components or related compounds:

Comparison with Other Amino Acid Combinations

Research has shown that L-arginine combined with other amino acids may provide enhanced effects:

-

L-arginine and lysine together led to a 5-fold increase in growth hormone compared to L-arginine alone

-

A combination of L-arginine and pyridostigmine improved the growth hormone response to GHRH and stimulated the somatostatin-mediated negative growth hormone auto-feedback mechanism

Current Applications and Product Forms

L-Arginine-L-Pyroglutamate is commercially available in several forms for various applications:

Dietary Supplements

As a dietary supplement, it is typically formulated as:

These formulations are often marketed for:

-

Workout enhancement through improved blood flow and oxygen delivery to muscles

-

Muscle performance optimization

Suggested Usage

Recommended usage patterns include:

-

Mixing with protein shakes or smoothies

-

Adding to oatmeal or yogurt

-

Dissolving in water or electrolyte drinks

Future Research Directions

Despite promising findings, several areas require further investigation:

-

Mechanism Elucidation: More comprehensive understanding of the synergistic mechanisms between L-arginine and pyroglutamate

-

Clinical Applications: Expanded clinical trials in populations with specific cognitive or cardiovascular concerns

-

Optimal Dosing: Determination of ideal dosage regimens for various applications and populations

-

Long-term Effects: Studies on safety and efficacy with prolonged use

-

Polymorphism Impact: Investigation of how different polymorphic forms may affect bioavailability and therapeutic efficacy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume